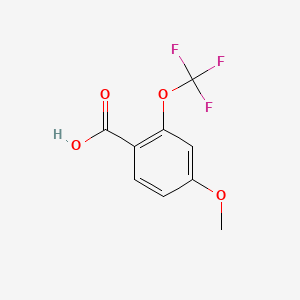

4-Methoxy-2-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDVYCWKVQXOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxy-2-(trifluoromethoxy)benzoic acid CAS 127817-85-0 properties

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound. It is intended for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's physicochemical properties, spectroscopic profile, a validated synthesis protocol, and its potential applications, with a particular focus on the strategic role of the trifluoromethoxy (-OCF3) moiety in modern drug design. The unique electronic and steric properties conferred by the combination of methoxy and trifluoromethoxy substituents make this molecule a compelling scaffold for further investigation.

Introduction: A Molecule of Strategic Interest

This compound is a polysubstituted aromatic carboxylic acid featuring two electronically distinct functional groups: an electron-donating methoxy group (-OCH3) and a strongly electron-withdrawing, lipophilic trifluoromethoxy group (-OCF3). The strategic placement of these groups on a benzoic acid core creates a molecule with unique properties that are highly relevant in the field of medicinal chemistry.

The trifluoromethoxy group is a critical bioisostere for other functionalities and is increasingly utilized in drug design to enhance key molecular attributes. Its inclusion can significantly improve metabolic stability due to the strength of the C-F bonds, increase lipophilicity to enhance membrane permeability, and modulate the acidity (pKa) of nearby functional groups.[1][2] These modifications are pivotal in optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3] This guide will explore the synthesis, properties, and potential of this compound as a valuable building block for novel therapeutics.

A Note on Chemical Identification: While the user prompt specified CAS Number 127817-85-0, this identifier is often associated in chemical databases with the isomeric compound, 4-Methoxy-2-(trifluoromethyl )benzoic acid. This guide focuses exclusively on the chemical entity This compound , which is correctly identified by CAS Number 886502-37-0 .[4][5] Researchers are advised to verify the CAS number with their supplier to ensure procurement of the correct molecule.

Physicochemical and Spectroscopic Profile

The arrangement of substituents on the benzene ring governs the molecule's physical and chemical behavior. The electron-donating methoxy group (via resonance) and the powerfully electron-withdrawing trifluoromethoxy group (via induction) create a unique electronic environment that influences acidity, reactivity, and intermolecular interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. Where experimental data is not available, values are estimated based on structurally related analogs.

| Property | Value | Source / Rationale |

| CAS Number | 886502-37-0 | [4] |

| Molecular Formula | C9H7F3O4 | [4] |

| Molecular Weight | 236.15 g/mol | |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F | [4] |

| Melting Point | ~120–140 °C (estimated) | Estimated based on 2-methoxy-4-(trifluoromethyl)benzoic acid.[4] |

| Solubility | Limited in water (<1 mg/mL); Moderate in DMSO, DMF. | Based on analogs; typical for substituted benzoic acids.[4] |

| pKa | ~2.5–3.0 (estimated) | The strong inductive effect of the -OCF3 group significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

| logP | 2.4–2.8 (calculated) | Indicates moderate lipophilicity, a desirable trait for cell permeability.[4] |

Predicted Spectroscopic Analysis

Definitive published spectra for this specific molecule are scarce. The following analysis is based on established principles of NMR and IR spectroscopy.

-

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

-

δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its exact shift can be highly dependent on solvent and concentration.

-

δ ~7.9-8.1 ppm (d, 1H): Aromatic proton at position 6. It is ortho to the carboxylic acid and will appear as a doublet.

-

δ ~6.8-7.0 ppm (dd, 1H): Aromatic proton at position 5. It is coupled to the protons at positions 3 and 6, resulting in a doublet of doublets.

-

δ ~6.7-6.9 ppm (d, 1H): Aromatic proton at position 3. It is ortho to the trifluoromethoxy group and will appear as a doublet.

-

δ ~3.8-3.9 ppm (s, 3H): The sharp singlet represents the three protons of the methoxy group.

-

-

¹³C NMR Spectroscopy (Predicted, 101 MHz): The spectrum should show 9 distinct signals for the carbon atoms. Key predicted shifts include the carbonyl carbon (~165-170 ppm), the carbon bearing the -OCF3 group (~122 ppm, with coupling to fluorine), the carbon bearing the methoxy group (~160 ppm), and the methoxy carbon itself (~55 ppm).

-

Infrared (IR) Spectroscopy:

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature. However, a robust synthetic route can be designed based on established organometallic and functional group transformation methodologies. The key challenge lies in the selective introduction of the trifluoromethoxy group.

Retrosynthetic Analysis and Strategy

A logical approach involves a late-stage trifluoromethoxylation of a suitably functionalized benzoic acid precursor. The synthesis can be envisioned starting from 4-methoxysalicylic acid (4-methoxy-2-hydroxybenzoic acid).

References

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its unique electronic and lipophilic characteristics. This guide provides a comprehensive technical overview of 4-Methoxy-2-(trifluoromethoxy)benzoic acid, a versatile building block that holds considerable promise for the development of novel therapeutics. Its unique substitution pattern on the benzoic acid core offers a compelling scaffold for medicinal chemists to explore new chemical space and design next-generation pharmaceuticals.

The presence of both a methoxy and a trifluoromethoxy group on the aromatic ring creates a distinct electronic environment that can influence a molecule's interaction with biological targets, enhance its metabolic stability, and improve its overall drug-like properties. This guide will delve into the core physical and chemical properties of this compound, outline its synthesis and reactivity, provide detailed experimental protocols for its characterization, and explore its applications in the realm of drug development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its application in synthesis and drug design. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group dictates its solubility, acidity, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 886502-37-0 | [1] |

| Molecular Formula | C₉H₇F₃O₄ | [1] |

| Molecular Weight | 236.146 g/mol | [1] |

| Melting Point | Estimated 120–140°C (decomposition observed near 200°C for similar compounds) | [1] |

| Solubility | Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water (<1 mg/mL at 25°C for similar compounds) | [1] |

| pKa | Estimated 2.5–3.0 (The electron-withdrawing -OCF₃ group lowers the pKa of the carboxylic acid moiety, similar to 4-(trifluoromethyl)benzoic acid with a pKa of 2.7) | [1] |

| LogP | Calculated 2.4–2.8 (indicating moderate lipophilicity) | [1] |

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step functionalization of a benzene ring precursor. A plausible synthetic route is outlined below, highlighting the key transformations.

Synthetic Pathway Overview

Caption: A potential synthetic route to this compound.

Key Synthetic Steps Explained

-

Methoxy Group Introduction: The synthesis often commences with a precursor such as 4-hydroxy-2-bromobenzoic acid. The hydroxyl group is methylated, typically using an electrophilic methyl source like methyl iodide (CH₃I) in the presence of a base (e.g., NaH in DMF), to yield 4-methoxy-2-bromobenzoic acid.[1]

-

Trifluoromethoxy Group Installation: The introduction of the trifluoromethoxy group is a critical step and can be achieved through nucleophilic substitution or copper-mediated coupling.[1] A common method involves the reaction of the brominated intermediate with a trifluoromethoxide source, such as silver trifluoromethoxide (AgOCF₃), often catalyzed by a copper(I) salt like copper(I) iodide (CuI).[1]

-

Carboxylic Acid Formation (if starting from an ester): In some synthetic variations, the carboxylic acid functionality may be protected as an ester. The final step would then involve the hydrolysis of this ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/MeOH/H₂O).[1]

Reactivity Profile

The reactivity of this compound is primarily governed by the carboxylic acid group and the substituted aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing nature of the trifluoromethoxy group.

-

Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group direct electrophilic aromatic substitution reactions. The overall electron density of the ring is influenced by the competing effects of these two substituents.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Chemical Shifts (in CDCl₃):

-

δ 3.90 (s, 3H): This singlet corresponds to the protons of the methoxy (-OCH₃) group.[1]

-

δ 7.10–7.50 (m, 3H): This multiplet arises from the three aromatic protons on the benzene ring.[1] The exact splitting pattern will depend on the coupling constants between the adjacent protons.

-

δ 8.20 (broad s, 1H): This broad singlet is characteristic of the acidic proton of the carboxylic acid (-COOH) group.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

-

Key Absorption Bands:

-

1680–1700 cm⁻¹: A strong absorption in this region is characteristic of the C=O stretching vibration of the carboxylic acid dimer.

-

1250 cm⁻¹: This peak can be attributed to the C-O stretching of the methoxy group.

-

1150 cm⁻¹: The C-F stretching vibrations of the trifluoromethoxy group are expected in this region.

-

Experimental Protocols

Protocol 1: Determination of Melting Point

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The temperature is raised at a rate of 5-10 °C per minute for a preliminary determination. c. For an accurate measurement, the procedure is repeated with a fresh sample, and the temperature is raised at a slower rate of 1-2 °C per minute near the expected melting point. d. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is molten.

Protocol 2: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: a. The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. b. A standard ¹H NMR pulse sequence is used to acquire the spectrum. c. The number of scans is adjusted to obtain a good signal-to-noise ratio. d. The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Applications in Drug Development

The unique structural features of this compound make it an attractive building block in drug discovery.

Caption: The influence of this compound's structural features on drug development.

The trifluoromethoxy group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[2] Its high lipophilicity can also improve a molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets. The carboxylic acid group provides a handle for forming various derivatives, such as amides and esters, allowing for the fine-tuning of a compound's properties and its use as a versatile synthon in the synthesis of more complex molecules.[3]

Analogous fluorinated benzoic acid derivatives have been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), and it is plausible that derivatives of this compound could exhibit similar activities.[4] Furthermore, related compounds have shown potential as antiviral and antifungal agents, suggesting a broad range of therapeutic areas where this scaffold could be beneficial.[4] Some analogous compounds have also been investigated for their herbicidal activity, indicating a potential application in agrochemicals.[1]

Conclusion

This compound represents a strategically important building block for medicinal chemistry and drug development. Its unique combination of a methoxy and a trifluoromethoxy group on a benzoic acid core provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of new chemical entities. The insights provided in this technical guide regarding its synthesis, reactivity, and spectroscopic characterization are intended to empower researchers and scientists to effectively utilize this compound in their pursuit of novel and improved therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the role of fluorinated intermediates like this compound will undoubtedly become even more critical.

References

- 1. This compound (886502-37-0) for sale [vulcanchem.com]

- 2. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR spectrum [chemicalbook.com]

- 3. 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 191604-88-3 [chemicalbook.com]

- 4. Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

4-Methoxy-2-(trifluoromethoxy)benzoic acid molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and electronic properties of this compound (CAS No: 886502-37-0). The molecule presents a fascinating case study in physical organic chemistry, where the interplay of sterically demanding and electronically diverse substituents dictates its overall conformation and reactivity. We will dissect the competing electronic effects of the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethoxy group, all framed by the significant influence of the "ortho effect." This guide synthesizes theoretical principles with spectroscopic data to offer researchers and drug development professionals a deep understanding of this complex substituted benzoic acid.

Introduction: A Molecule of Competing Influences

This compound is a polysubstituted aromatic carboxylic acid. Its core structure, a benzoic acid, is functionalized with two distinct alkoxy groups: a methoxy (-OCH₃) group at the C4 (para) position and a trifluoromethoxy (-OCF₃) group at the C2 (ortho) position relative to the carboxylic acid. The unique arrangement of these substituents—one strongly electron-donating by resonance, the other strongly electron-withdrawing by induction—creates a complex electronic environment that significantly modulates the molecule's acidity, reactivity, and potential for intermolecular interactions. Understanding this intricate balance is paramount for its application as a building block in medicinal chemistry and materials science.

Molecular Structure and Bonding Analysis

The chemical behavior of this compound is not merely a sum of its parts but a result of the synergistic and antagonistic interactions between its functional groups.

The Duality of Substituent Electronic Effects

The electronic landscape of the benzene ring is governed by the inductive and resonance effects of its substituents.

-

Methoxy Group (-OCH₃) at C4: The methoxy group exhibits a dual nature. Due to the high electronegativity of oxygen, it has an electron-withdrawing inductive effect (-I).[1] However, this is overshadowed by its powerful positive resonance effect (+R or +M), where the oxygen's lone pairs delocalize into the aromatic π-system.[1][2][3] This +R effect increases electron density on the ring, particularly at the ortho and para positions relative to itself.

-

Trifluoromethoxy Group (-OCF₃) at C2: This group is a potent electron-withdrawer, primarily through a strong inductive (-I) effect originating from the three highly electronegative fluorine atoms.[4][5] Unlike the methoxy group, the oxygen's ability to donate its lone pairs via resonance is severely diminished by the fluorine atoms' pull.[6] Consequently, the -OCF₃ group acts as a strong, long-range deactivator of the aromatic ring.[7][8]

The Dominant "Ortho Effect" and Steric Inhibition of Resonance

The most defining structural characteristic arises from the placement of the -OCF₃ group ortho to the carboxylic acid. This arrangement invokes the "ortho effect," a phenomenon where ortho-substituted benzoic acids are significantly more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[9][10]

The mechanism is primarily steric. The bulky trifluoromethoxy group creates steric hindrance that forces the carboxyl (-COOH) group to twist out of the plane of the benzene ring.[10][11][12] This loss of planarity, known as Steric Inhibition of Resonance (SIR), disrupts the conjugation between the carboxylic acid's π-system and the aromatic ring.[11] While this destabilizes the acid form slightly, it has a much larger stabilizing effect on the conjugate base (carboxylate, -COO⁻). By preventing resonance with the ring, the negative charge on the carboxylate is localized on the oxygen atoms and is not delocalized into the electron-rich aromatic system, leading to a more stable anion. This enhanced stability of the conjugate base is the primary reason for the increased acidity.[10]

Caption: Interplay of electronic and steric effects in the molecule.

Physicochemical and Spectroscopic Profile

The unique structural features directly translate to predictable physicochemical and spectroscopic properties.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 886502-37-0 | [4] |

| Molecular Formula | C₉H₇F₃O₄ | [4] |

| Molecular Weight | 236.146 g/mol | [4] |

| Predicted pKa | 2.5 – 3.0 | [4] |

| Predicted Solubility | Limited in water; moderate in DMF, DMSO | [4] |

The predicted pKa is notably low, reflecting the combined electron-withdrawing power of the -OCF₃ group and the acidity-enhancing ortho effect. For comparison, the pKa of 4-(trifluoromethyl)benzoic acid is 2.7.[4]

Spectroscopic Characterization

Spectroscopic analysis provides direct evidence for the proposed structure.

-

¹H NMR Spectroscopy:

-

-OCH₃: A sharp singlet is expected around δ 3.90 ppm.[4]

-

Aromatic Protons: The three protons on the ring would appear as a complex multiplet in the region of δ 7.10–7.50 ppm.[4]

-

-COOH: A characteristic broad singlet, exchangeable with D₂O, would be observed far downfield, likely above δ 8.20 ppm.[4]

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680–1700 cm⁻¹.[4]

-

O-H Stretch (Carboxylic Acid): A very broad band spanning from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer form in the solid state.

-

C-O Stretch (Methoxy): A distinct peak around 1250 cm⁻¹.[4]

-

C-F Stretches: One or more very strong absorption bands are expected near 1150 cm⁻¹.[4]

-

Experimental Protocols

Plausible Synthetic Route

The synthesis of this compound would likely proceed through a sequential functionalization of a suitable benzene precursor.[4]

Caption: A plausible synthetic workflow for the target molecule.

Step-by-Step Methodology:

-

Trifluoromethoxylation: A brominated benzoic acid precursor (e.g., a methyl ester of 4-hydroxy-2-bromobenzoic acid) is subjected to a copper-catalyzed reaction with a trifluoromethoxide source like silver trifluoromethoxide (AgOCF₃).[4] The reaction is typically run in an aprotic polar solvent such as DMF at elevated temperatures (e.g., 60-80°C).

-

Methylation: The resulting phenolic hydroxyl group is methylated using an alkylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., NaH, K₂CO₃) in a solvent like DMF or acetone.

-

Hydrolysis: If the starting material was an ester, the final step involves saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system such as THF/water or methanol/water.[4]

-

Purification: Following an acidic workup to protonate the carboxylate, the final product is isolated and purified, typically by recrystallization or column chromatography.

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

The molecular architecture of this compound is a masterclass in the interplay of substituent effects. The molecule's properties are dominated by the powerful electron-withdrawing trifluoromethoxy group and the sterically driven "ortho effect," which enhances its acidity by forcing the carboxyl group out of the plane of the aromatic ring. The electron-donating methoxy group at the para position further modulates the ring's electronic character. A thorough understanding of these structural and bonding nuances, confirmed through spectroscopic analysis, is essential for scientists aiming to utilize this compound as a versatile synthon in the rational design of novel pharmaceuticals and advanced materials.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. This compound (886502-37-0) for sale [vulcanchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 11. Ortho effect - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

spectroscopic data for 4-Methoxy-2-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of this compound, a compound of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this compound effectively.

The structural features of this compound, including a carboxylic acid, a methoxy group, and an electron-withdrawing trifluoromethoxy group on a benzene ring, give rise to a unique spectroscopic fingerprint.[1] Understanding this fingerprint is crucial for confirming its synthesis and purity, and for elucidating its role in chemical reactions.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated , based on the analysis of its functional groups and substitution patterns.

| Spectroscopic Technique | Feature | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0-8.0 ppm, Methoxy Protons: ~3.9 ppm, Carboxylic Proton: >10 ppm (broad) |

| Multiplicity | Complex splitting patterns for aromatic protons due to trisubstitution. Singlet for the methoxy group. | |

| ¹³C NMR | Chemical Shift (δ) | Carboxylic Carbon: ~165-170 ppm, Aromatic Carbons: 110-160 ppm, Methoxy Carbon: ~56 ppm, Trifluoromethoxy Carbon: ~120 ppm (quartet) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H stretch (acid): 2500-3300 (broad), C=O stretch (acid): 1700-1730, C-O-C stretch (ether): 1250-1300, C-F stretch: 1100-1200 |

| Mass Spectrometry (EI) | m/z Ratio | Molecular Ion [M]⁺: ~252.04, Key Fragments: [M-OH]⁺, [M-COOH]⁺, [M-OCH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by distinct signals for the aromatic protons, the methoxy protons, and the highly deshielded carboxylic acid proton.

-

Aromatic Region (7.0-8.0 ppm): The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups will influence their chemical shifts.

-

Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet, as they are not coupled to any other protons.

-

Carboxylic Acid Proton (>10 ppm): This proton will appear as a broad singlet and will be significantly downfield due to the deshielding effect of the carbonyl group and hydrogen bonding. Its broadness is a characteristic feature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

-

Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbon will be one of the most downfield signals.

-

Aromatic Carbons (110-160 ppm): The six aromatic carbons will have distinct chemical shifts, influenced by the attached substituents. The carbon attached to the trifluoromethoxy group will likely appear as a quartet due to coupling with the three fluorine atoms.

-

Methoxy Carbon (~56 ppm): The carbon of the methoxy group will appear in the typical region for such functional groups.

-

Trifluoromethoxy Carbon (~120 ppm): This carbon will show a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon (except for the CF₃ carbon).

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the ether linkages.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[2]

-

C=O Stretch (1700-1730 cm⁻¹): A strong, sharp peak in this region confirms the presence of the carbonyl group of the carboxylic acid.[2]

-

C-O-C Stretch (1250-1300 cm⁻¹): The stretching vibration of the aryl-alkyl ether (methoxy group) will appear in this region.

-

C-F Stretches (1100-1200 cm⁻¹): The strong C-F bonds of the trifluoromethoxy group will give rise to intense absorptions in this fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

-

Molecular Ion Peak ([M]⁺): For this compound (C₉H₇F₃O₄), the expected molecular weight is approximately 252.04 g/mol . The mass spectrum should show a molecular ion peak at this m/z value.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17), -COOH (M-45), and for this specific molecule, the loss of the methoxy group -OCH₃ (M-31) would also be expected.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding these expected spectral features and the methodologies to obtain them, researchers can confidently identify and characterize this molecule. The combination of these techniques provides a self-validating system for structural confirmation, ensuring the high level of scientific integrity required in drug development and materials science.

References

- 1. This compound (886502-37-0) for sale [vulcanchem.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-2-(trifluoromethoxy)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and the nuanced electronic effects of its constituent functional groups.

Structural Context and the Power of NMR

This compound presents a fascinating case for NMR analysis due to its distinct substitution pattern on the benzene ring. The interplay between the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups creates a unique electronic environment that is exquisitely revealed in its NMR spectra. NMR spectroscopy serves as an indispensable tool for confirming the molecular structure, assessing purity, and providing insights into the electronic distribution within the molecule.

Molecular Structure and Numbering

To facilitate a clear discussion, the following numbering scheme for the carbon and hydrogen atoms of this compound will be used throughout this guide.

A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Abstract

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a foundational imperative. 4-Methoxy-2-(trifluoromethoxy)benzoic acid stands as a molecule of interest, incorporating a confluence of functional groups that present both unique opportunities and analytical challenges. This technical guide provides an in-depth methodology for the structural characterization of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Moving beyond mere procedural outlines, this document delves into the causal reasoning behind experimental design, predictive analysis of spectral features, and robust protocols for data acquisition and interpretation. It is intended to serve as a practical and authoritative resource for researchers, chemists, and quality control professionals, ensuring both scientific rigor and validated outcomes.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₉H₇F₃O₄, Molecular Weight: 236.15 g/mol ) is a substituted benzoic acid derivative.[1] The strategic placement of a methoxy (-OCH₃) group, an electron-donating group, and a trifluoromethoxy (-OCF₃) group, a potent electron-withdrawing group, on the aromatic ring creates a unique electronic environment that influences its chemical reactivity, acidity, and potential biological activity. Accurate and unambiguous confirmation of its molecular structure is the first critical step in any research or development pipeline. This guide establishes a validated workflow for achieving this confirmation through orthogonal spectroscopic techniques.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for predicting and interpreting spectroscopic data.

References

solubility of 4-Methoxy-2-(trifluoromethoxy)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid in Organic Solvents

Introduction

This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups that impart complex physicochemical properties. The presence of a methoxy (-OCH₃) group, a carboxylic acid (-COOH) group, and a trifluoromethoxy (-OCF₃) group on a benzene ring makes it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1][2][3]

Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from laboratory synthesis to practical application. Solubility data governs every stage of development, from the selection of solvents for chemical reactions and purification to the design of appropriate formulations for drug delivery.[4][] This guide provides a comprehensive theoretical framework and a robust experimental protocol for determining and interpreting the solubility profile of this compound, designed for researchers, chemists, and formulation scientists.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a detailed analysis of its structure is key to predicting its behavior.

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It confers acidic properties and is the primary driver of solubility in polar, protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage is moderately polar and can act as a hydrogen bond acceptor. It contributes to solubility in a range of polar solvents.

-

Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and strongly electron-withdrawing group.[3] Its presence significantly increases the molecule's affinity for non-polar or moderately polar environments and can enhance membrane permeability, a key factor in drug design.[2][6] The C-F bonds are highly stable, which also increases metabolic stability.[6][7]

-

Aromatic Ring: The benzene core is nonpolar and contributes to the overall lipophilicity of the molecule, favoring solubility in nonpolar solvents through van der Waals interactions.

The interplay of these groups suggests a complex solubility profile. High solubility can be anticipated in polar aprotic solvents (e.g., DMSO, DMF) that can interact with the polar moieties without competing for hydrogen bonds. Moderate solubility is expected in alcohols, where hydrogen bonding is possible. In contrast, solubility is likely to be low in nonpolar aliphatic hydrocarbons (e.g., hexane) and in water, due to the molecule's significant lipophilic character and the energetic cost of disrupting the water's hydrogen-bonding network.

Experimental Protocol: Equilibrium Solubility Determination via Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility, providing reliable and reproducible data when executed correctly.[8][9] The protocol described below is a self-validating system designed to ensure accuracy.

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, Dimethyl Sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control (or a thermostatted water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation of Stock Standards for HPLC: Prepare a series of standard solutions of this compound in a suitable solvent system (e.g., acetonitrile/water) to generate a calibration curve. The concentration range should bracket the expected solubility values.

-

Sample Preparation: To a series of labeled 20 mL glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial (e.g., 50-100 mg). The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined time sufficient to reach equilibrium.

-

Causality Insight: A 24 to 48-hour period is typically sufficient for most compounds. To ensure equilibrium has been reached (a self-validating step), samples can be taken at multiple time points (e.g., 24h, 36h, and 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Sampling: After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality Insight: Filtration is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

-

-

Quantification: Accurately dilute a known volume of the filtrate with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the generated calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. The results are typically expressed in mg/mL or as a mole fraction.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear and concise table. The following table provides an illustrative example of how such data would be presented.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (Mole Fraction, x) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | > 0.10 |

| Acetone | 20.7 | 155 | 0.085 | |

| Polar Protic | Ethanol | 24.6 | 95 | 0.042 |

| Methanol | 32.7 | 82 | 0.051 | |

| Moderately Polar | Dichloromethane | 9.1 | 65 | 0.021 |

| Ethyl Acetate | 6.0 | 78 | 0.049 | |

| Nonpolar | Toluene | 2.4 | 15 | 0.005 |

| Heptane | 1.9 | < 1 | < 0.001 |

Interpretation of Illustrative Data

-

High Solubility in Polar Aprotic Solvents: The illustrative data shows the highest solubility in DMSO and Acetone. This is consistent with the theoretical analysis, as these solvents can effectively solvate the polar carboxylic acid and ether groups without the strong self-association seen in protic solvents, while also accommodating the lipophilic portions of the molecule.

-

Good Solubility in Alcohols: Solubility in ethanol and methanol is significant, driven by hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid and ether oxygens.

-

Limited Solubility in Nonpolar Solvents: As expected, solubility is very low in nonpolar solvents like Toluene and especially Heptane. While the aromatic ring and -OCF₃ group have nonpolar character, the highly polar carboxylic acid group dominates, preventing dissolution in a purely nonpolar environment. This demonstrates the classic "like dissolves like" principle.

Applications in Pharmaceutical and Chemical Development

A well-defined solubility profile is not merely academic; it is actionable intelligence for process and formulation development.

-

Reaction and Process Chemistry: Knowledge of solubility allows a process chemist to select the ideal solvent for synthesis that ensures all reactants remain in solution. For purification, it is critical for designing effective crystallization processes. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature (like ethanol in our example) would be an excellent candidate for recrystallization.

-

Formulation Development: For oral drug delivery, achieving adequate solubility in gastrointestinal fluids is paramount.[] If aqueous solubility is low, organic solvent systems or lipid-based formulations may be required.[10] The data from this guide helps identify suitable solubilizing excipients. For topical or injectable formulations, selecting a solvent that can dissolve the drug at the target concentration without causing irritation or instability is a key challenge informed directly by this data.[4]

Conclusion

The solubility of this compound is a complex property governed by the interplay of its distinct functional groups. This guide provides both the theoretical foundation to predict its behavior and a detailed, robust experimental protocol to accurately quantify its solubility in a range of organic solvents. By systematically applying the described methodology, researchers can generate the critical data needed to accelerate the development of this promising molecule, enabling its effective use in synthesis, purification, and advanced formulation design.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. nbinno.com [nbinno.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

discovery and history of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic Acid

Authored by a Senior Application Scientist

Foreword: Unveiling a Niche Building Block in Medicinal and Agrochemical Chemistry

Welcome to a comprehensive exploration of this compound, a fluorinated aromatic carboxylic acid with significant potential in the realms of drug discovery and advanced agrochemical development. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deeper understanding of the compound's scientific context, synthesis, and potential applications. As we navigate through its chemical landscape, we will emphasize the causality behind synthetic choices and the structural nuances that define its reactivity and utility.

Section 1: Structural and Physicochemical Profile

This compound is a polysubstituted benzene derivative with the chemical formula C₉H₇F₃O₃. Its structure is characterized by a benzoic acid core, a methoxy group (-OCH₃) at the 4-position, and a trifluoromethoxy group (-OCF₃) at the 2-position.[1] This specific arrangement of functional groups imparts a unique set of electronic and steric properties that are highly sought after in modern chemistry.

The trifluoromethoxy group is a powerful electron-withdrawing group, which significantly influences the compound's acidity and overall reactivity.[1] This electronic effect lowers the pKa of the carboxylic acid moiety, making it a stronger acid compared to its non-fluorinated analogs. For comparison, the pKa of 4-(trifluoromethyl)benzoic acid is approximately 2.7, suggesting a similar acidic strength for this compound.[1]

Physicochemical Data Summary

| Property | Value/Description | Source |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | ~264.15 g/mol | [1] |

| Calculated logP | 2.4–2.8 | [1] |

| Melting Point | Estimated 120–140°C | [1] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water.[1] | [1] |

Section 2: The Scientific Genesis - A History of Synthetic Evolution

While a singular, documented moment of "discovery" for this compound is not readily apparent in the historical scientific literature, its emergence can be understood as a logical progression in the field of medicinal and agrochemical chemistry. The history of this compound is intrinsically linked to the broader development of synthetic methodologies for introducing fluorine-containing functional groups into aromatic systems.

The trifluoromethoxy group, in particular, gained prominence as a bioisostere for other functional groups, offering enhanced metabolic stability, lipophilicity, and binding interactions. The synthesis of such molecules is a testament to the advancements in fluorination and cross-coupling chemistries.

Conceptual Synthesis Workflow

The logical pathway to constructing this compound involves a multi-step functionalization of a simpler aromatic precursor. The following diagram illustrates a plausible and strategic synthetic workflow.

Caption: A high-level overview of a potential synthetic route.

Section 3: Detailed Synthetic Protocols

The synthesis of this compound necessitates a strategic and sequential introduction of its key functional groups. Below are detailed, step-by-step methodologies for a plausible synthetic route, grounded in established chemical principles.

Protocol 1: Introduction of the Methoxy Group

The introduction of a methoxy group onto a phenolic precursor is a foundational step.

-

Reactant Preparation : A suitable starting material, such as a substituted phenol, is dissolved in an appropriate aprotic solvent (e.g., DMF).

-

Deprotonation : A strong base (e.g., NaH) is added to deprotonate the hydroxyl group, forming a phenoxide.

-

Methylation : Methyl iodide (CH₃I) is added to the reaction mixture, leading to an Sₙ2 reaction where the phenoxide displaces the iodide, forming the methoxy ether.

-

Work-up and Purification : The reaction is quenched, and the product is extracted and purified, typically via column chromatography.

Protocol 2: Installation of the Trifluoromethoxy Group

The introduction of the trifluoromethoxy group is a more specialized transformation.

-

Substrate Preparation : A brominated intermediate is prepared.

-

Trifluoromethoxylation : A copper-mediated coupling reaction can be employed. The brominated intermediate is reacted with a source of the trifluoromethoxy group, such as silver trifluoromethoxide (AgOCF₃), in a suitable solvent like acetonitrile at elevated temperatures (e.g., 60°C).[1]

-

Purification : The product is isolated and purified to yield the trifluoromethoxylated aromatic compound.

Protocol 3: Carboxylation

The final step involves the introduction of the carboxylic acid group.

-

Formation of an Organometallic Reagent : The trifluoromethoxylated intermediate is converted into an organometallic reagent, for example, a Grignard reagent, by reacting it with magnesium metal.

-

Reaction with Carbon Dioxide : The organometallic reagent is then reacted with solid carbon dioxide (dry ice).

-

Acidification : The resulting carboxylate salt is acidified with a strong acid (e.g., HCl) to yield the final product, this compound.

-

Final Purification : The crude product is purified by recrystallization or column chromatography.

Reaction Scheme Visualization

Caption: A simplified, plausible reaction pathway.

Section 4: Applications and Future Directions

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Pharmaceutical Chemistry

The incorporation of the trifluoromethoxy group can enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing novel binding interactions with biological targets. Structurally related compounds have shown promise in various therapeutic areas.

Agrochemicals

In the agrochemical sector, fluorinated compounds are known to exhibit potent herbicidal and pesticidal activities. For instance, analogous compounds have demonstrated herbicidal activity by inhibiting acetolactate synthase (ALS), an essential enzyme in plant amino acid biosynthesis.[1] The trifluoromethoxy group in this compound could be a key pharmacophore in the design of new, effective crop protection agents.

Future Outlook

The continued exploration of synthetic methodologies to access this and related compounds more efficiently will undoubtedly expand their applications. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of this compound as a scaffold in the development of novel bioactive molecules.

References

A Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic Acid: A Privileged Scaffold for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of a program's success. A well-designed scaffold provides the foundational framework for functional groups that dictate biological activity, pharmacokinetic properties, and overall drug-likeness.[1] This guide provides an in-depth technical analysis of 4-methoxy-2-(trifluoromethoxy)benzoic acid, a scaffold of emerging interest. We will explore its unique physicochemical attributes, propose robust synthetic and derivatization strategies, and, through a representative case study of a related analogue, illustrate its potential in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies in their work.

The Rationale: Why this compound?

The this compound scaffold presents a compelling juxtaposition of substituents on a classic benzoic acid core. This specific arrangement offers a unique combination of electronic and steric properties that can be exploited to fine-tune a molecule's interaction with biological targets and improve its drug-like characteristics.

-

The Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful tool in modern medicinal chemistry.[2][3] It is highly lipophilic, which can significantly enhance membrane permeability and oral bioavailability.[4] The remarkable strength of the C-F bonds confers high metabolic stability, protecting the molecule from enzymatic degradation and potentially extending its in-vivo half-life.[4] Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, the -OCF₃ group's oxygen atom can participate in resonance, creating a more nuanced electronic profile that can be used to modulate target interactions.[4]

-

The Methoxy (-OCH₃) Group: Positioned at the 4-position, the methoxy group is a well-understood hydrogen bond acceptor and an electron-donating group. This can influence the acidity of the carboxylic acid and provide a key interaction point with a biological target. Its presence is common in numerous approved drugs.

-

The Benzoic Acid Core: The carboxylic acid provides a crucial handle for derivatization, most commonly through the formation of amides, linking the scaffold to other pharmacophoric elements. Its acidity, modulated by the flanking -OCF₃ and -OCH₃ groups, will influence its binding properties and solubility. The electron-withdrawing -OCF₃ group is expected to lower the pKa of the carboxylic acid moiety into the 2.5–3.0 range, making it a stronger acid.[5]

Physicochemical Properties Profile

A summary of the predicted and inferred physicochemical properties of the scaffold is presented below.

| Property | Predicted Value/Range | Implication in Drug Design | Source |

| Molecular Weight | ~252.17 g/mol | Good starting point for fragment-based design, adheres to Lipinski's Rule of Five. | N/A |

| Calculated logP | 2.6 – 3.0 | Indicates moderate lipophilicity, favorable for cell membrane permeability. | [5] |

| pKa (Carboxylic Acid) | 2.5 – 3.0 | Increased acidity due to -OCF₃ group; can form strong ionic interactions. | [5] |

| Solubility | Limited in water; moderate in polar aprotic solvents (DMF, DMSO). | Typical for aromatic carboxylic acids; derivatization is key to improving solubility. | [5] |

Synthesis of the Core Scaffold

While specific literature detailing the synthesis of this compound is sparse, a plausible and robust synthetic route can be designed based on established organometallic and fluorination methodologies. The proposed multi-step synthesis starts from the commercially available 1-bromo-4-methoxy-2-nitrobenzene.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for the target scaffold.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 1-Bromo-4-methoxy-2-nitrobenzene To a solution of 1-bromo-4-methoxy-2-nitrobenzene in ethanol/water, add iron powder and ammonium chloride. Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction, filter through celite, and concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-bromo-4-methoxy-2-aminobenzene.

Step 2: Diazotization and Hydrolysis to form 4-Methoxy-2-bromophenol Dissolve the aniline from the previous step in aqueous sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. After stirring for 30 minutes, add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. After gas evolution ceases, cool the mixture and extract with diethyl ether. Dry the organic layer and concentrate to give the crude phenol.

Step 3: Palladium-Catalyzed Carboxymethylation In a pressure vessel, combine the 4-methoxy-2-bromophenol, palladium(II) acetate, a suitable phosphine ligand, and a base (e.g., triethylamine) in methanol. Pressurize the vessel with carbon monoxide (CO) and heat to 80-100°C for 12-18 hours. Cool the reaction, filter, and concentrate the solvent. Purify the residue by column chromatography to obtain methyl 4-methoxy-2-bromobenzoate.

Step 4: Copper-Mediated Trifluoromethoxylation This crucial step introduces the -OCF₃ group. Combine methyl 4-methoxy-2-bromobenzoate, copper(I) iodide, cesium fluoride, and Ruppert's reagent (Me₃SiCF₃) in a polar aprotic solvent like DMF or NMP. Heat the mixture at 100-120°C for 12-24 hours under an inert atmosphere. Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography should yield methyl 4-methoxy-2-(trifluoromethoxy)benzoate.

Step 5: Saponification to the Final Product Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 2-6 hours. Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure, dilute with water, and acidify with 1N HCl to a pH of ~2. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Derivatization Strategies: Building the Drug Candidate

The carboxylic acid functionality is the primary point for derivatization, typically through the formation of amide bonds. This allows for the exploration of chemical space by coupling the scaffold to a diverse library of amines, which can serve as key recognition elements for the biological target.

General Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for less reactive amines or sterically hindered systems.

-

Activation: Dissolve the this compound (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.

-

Add HATU (1.1 equivalents) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2 equivalents), to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated O-acylisourea ester.

-

Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. Progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Representative Case Study: Benzoic Acid Scaffolds as Protein Kinase CK2 Inhibitors

Given the absence of specific public data for our target scaffold, we present a case study on a closely related class: 4-(thiazol-5-yl)benzoic acid derivatives as potent inhibitors of Protein Kinase CK2.[3] This serves to illustrate the utility of the benzoic acid core in a relevant therapeutic area and demonstrates a typical structure-activity relationship (SAR) investigation.

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers. Its inhibition is a validated strategy for cancer therapy. The kinase phosphorylates numerous substrates involved in cell growth, proliferation, and survival.

Signaling Pathway Context

Caption: Simplified CK2 signaling and point of inhibition.

Structure-Activity Relationship (SAR) Insights

In a study by Naito et al., derivatives of 4-(thiazol-5-yl)benzoic acid were synthesized and evaluated. The core scaffold docks into the ATP-binding site of CK2. The SAR exploration focused on modifications to the benzoic acid ring.[3]

Key Findings:

-

The carboxylic acid group is essential for activity, forming critical interactions within the kinase hinge region.

-

Introduction of a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibition.[3]

-

This modification also significantly enhanced antiproliferative activity against the A549 lung cancer cell line, suggesting improved cell permeability or engagement of additional interactions.[3]

Biological Activity Data

The following table summarizes the activity of key compounds from the study, illustrating the impact of scaffold modification.

| Compound | R Group (at 3-position) | CK2α IC₅₀ (µM) | A549 CC₅₀ (µM) |

| Parent Cmpd | -H | 0.021 | >10 |

| Analog 1 | 2-Methoxy-benzyloxy | 0.016 | 1.5 |

| Analog 2 | 2-Chloro-benzyloxy | 0.014 | 3.3 |

(Data adapted from Naito et al., Bioorg Med Chem. 2016[3])

This case study demonstrates how the benzoic acid core can be systematically decorated to optimize both on-target potency and cellular activity, a strategy directly applicable to the this compound scaffold.

Future Perspectives and Conclusion

The this compound scaffold is a modern, fluorine-containing building block with significant potential in medicinal chemistry. The strategic placement of the methoxy and trifluoromethoxy groups provides a unique combination of properties that can enhance metabolic stability, improve membrane permeability, and offer nuanced electronic interactions with biological targets.

While direct applications of this specific scaffold are not yet widely published, the principles of drug design and the successful application of closely related benzoic acid derivatives strongly support its utility. By applying the synthetic and derivatization strategies outlined in this guide, and drawing inspiration from SAR studies on analogous scaffolds, medicinal chemists are well-equipped to explore the potential of this promising core in the development of next-generation therapeutics.

References

- 1. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hurawalhi.com [hurawalhi.com]

- 5. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Amide and Ester Derivatives from 4-Methoxy-2-(trifluoromethoxy)benzoic Acid: Application Notes and Protocols

Introduction: The Strategic Importance of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid that serves as a valuable scaffold in modern drug discovery and development. The unique combination of a methoxy group at the 4-position and a trifluoromethoxy group at the 2-position imparts a distinct electronic and conformational profile to the molecule. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The methoxy (-OCH₃) group can participate in hydrogen bonding and influence the overall polarity and solubility of the molecule.

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a diverse array of derivatives, most notably amides and esters. These derivatives are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and antimicrobials.[2][3][4] This guide provides detailed application notes and robust protocols for the synthesis of amide and ester derivatives from this key building block, with a focus on the rationale behind the chosen synthetic strategies and methodologies.

PART 1: Synthesis of N-Aryl-4-methoxy-2-(trifluoromethoxy)benzamides

The synthesis of N-aryl amides from this compound is a critical transformation for generating libraries of compounds for biological screening. The resulting benzamides are often investigated for their potential as kinase inhibitors and anti-cancer agents.[2][3] The selection of the appropriate coupling reagent is paramount to ensure high yields and purity, especially when dealing with sterically hindered or electronically diverse anilines.

Key Considerations for Amide Coupling Reactions:

-

Choice of Coupling Reagent: For the coupling of this compound with anilines, several reagents can be employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and efficacy with a broad range of amines and carboxylic acids.[5][6][7]

-

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

-

Solvent: Anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to ensure a moisture-free environment, which is crucial for the efficiency of the coupling reaction.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-methoxy-2-(trifluoromethoxy)benzamide

This protocol details the synthesis of a representative N-aryl benzamide using HATU as the coupling reagent.

Materials:

-

This compound

-

4-Chloroaniline

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add 4-chloroaniline (1.1 eq) to the solution.

-

Add DIPEA (2.5 eq) to the reaction mixture.

-

In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

-

Slowly add the HATU solution to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4-chlorophenyl)-4-methoxy-2-(trifluoromethoxy)benzamide.

Data Presentation:

| Entry | Amine | Coupling Reagent | Solvent | Yield (%) | Purity (%) |

| 1 | 4-Chloroaniline | HATU | DMF | 85 | >98 |

| 2 | 3-Trifluoromethylaniline | HATU | DMF | 82 | >97 |

| 3 | 4-Methoxyaniline | HATU | DMF | 88 | >98 |

Visualization of the Synthetic Workflow:

PART 2: Synthesis of Alkyl 4-methoxy-2-(trifluoromethoxy)benzoates

Ester derivatives of this compound are valuable intermediates and have been explored for their potential antimicrobial and antifungal activities.[8][9] The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.

Causality behind Experimental Choices in Fischer Esterification:

-

Catalyst: A strong protic acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[10][11][12]

-

Reaction Conditions: The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used as the solvent. Alternatively, removal of water using a Dean-Stark apparatus can be employed.[11]

-

Steric Hindrance: The trifluoromethoxy group at the ortho position of the carboxylic acid can introduce some steric hindrance. Therefore, refluxing the reaction mixture is typically necessary to achieve a reasonable reaction rate and yield.[11]

Experimental Protocol: Synthesis of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate

This protocol describes the synthesis of a representative alkyl ester via Fischer esterification.

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the pure methyl 4-methoxy-2-(trifluoromethoxy)benzoate.

Data Presentation:

| Entry | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Methanol | H₂SO₄ | 10 | 90 | >98 |

| 2 | Ethanol | H₂SO₄ | 12 | 87 | >97 |

| 3 | Isopropanol | p-TsOH | 16 | 75 | >96 |

Visualization of the Synthetic Pathway:

Conclusion and Future Perspectives